Cas no 1807253-59-3 (Ethyl 2-cyano-6-mercapto-3-methoxybenzoate)

Ethyl 2-cyano-6-mercapto-3-methoxybenzoate is a versatile organic compound with notable applications in chemical synthesis. Its distinct structure features a cyano, mercapto, and methoxy group, enabling it to participate in various chemical reactions. This compound offers excellent reactivity and selectivity, making it a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Its unique properties facilitate efficient reaction pathways, leading to high yields and purity.
Ethyl 2-cyano-6-mercapto-3-methoxybenzoate structure
1807253-59-3 structure
Product Name:Ethyl 2-cyano-6-mercapto-3-methoxybenzoate
CAS No:1807253-59-3
MF:C11H11NO3S
MW:237.274941682816
CID:4959017
Update Time:2025-07-15

Ethyl 2-cyano-6-mercapto-3-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-cyano-6-mercapto-3-methoxybenzoate
    • Inchi: 1S/C11H11NO3S/c1-3-15-11(13)10-7(6-12)8(14-2)4-5-9(10)16/h4-5,16H,3H2,1-2H3
    • InChI Key: OMGCKBQXLTYWOL-UHFFFAOYSA-N
    • SMILES: SC1=CC=C(C(C#N)=C1C(=O)OCC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 299
  • XLogP3: 2
  • Topological Polar Surface Area: 60.3

Ethyl 2-cyano-6-mercapto-3-methoxybenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015003661-1g
Ethyl 2-cyano-6-mercapto-3-methoxybenzoate
1807253-59-3 97%
1g
1,549.60 USD 2021-06-21

Additional information on Ethyl 2-cyano-6-mercapto-3-methoxybenzoate

Ethyl 2-cyano-6-mercapto-3-methoxybenzoate (CAS No. 1807253-59-3): A Comprehensive Overview

Ethyl 2-cyano-6-mercapto-3-methoxybenzoate (CAS No. 1807253-59-3) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its cyano group, mercapto group, and methoxy substituent, which collectively contribute to its distinctive properties and reactivity.

The cyano group (−CN) is a well-known functional group that imparts nitrile characteristics to the molecule. It is highly polar and can participate in various chemical reactions, such as nucleophilic addition, reduction, and hydrolysis. The presence of the cyano group in Ethyl 2-cyano-6-mercapto-3-methoxybenzoate makes it a valuable intermediate in the synthesis of nitriles and their derivatives, which are widely used in the pharmaceutical industry for the production of drugs with diverse therapeutic effects.

The mercapto group (−SH) is another critical functional group in this compound. It is highly reactive and can form disulfide bonds, which are essential in biological systems for protein folding and stability. The mercapto group also plays a crucial role in the redox chemistry of many biomolecules and can be used to modify proteins and other biological macromolecules. In the context of Ethyl 2-cyano-6-mercapto-3-methoxybenzoate, the mercapto group enhances its reactivity and potential for use in bioconjugation reactions.

The methoxy group (−OCH3) is an electron-donating substituent that increases the electron density on the aromatic ring. This effect can influence the electronic properties of the molecule, making it more susceptible to electrophilic aromatic substitution reactions. The presence of the methoxy group in Ethyl 2-cyano-6-mercapto-3-methoxybenzoate also enhances its solubility in polar solvents, which is beneficial for various synthetic transformations and purification processes.

Recent studies have explored the potential applications of Ethyl 2-cyano-6-mercapto-3-methoxybenzoate in drug discovery and development. One notable area of research involves its use as a building block for the synthesis of novel antitumor agents. The combination of the cyano, mercapto, and methoxy groups provides a versatile platform for designing molecules with enhanced biological activity and reduced toxicity. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Ethyl 2-cyano-6-mercapto-3-methoxybenzoate exhibited potent antiproliferative effects against several cancer cell lines, suggesting their potential as lead compounds for further optimization.

In addition to its pharmaceutical applications, Ethyl 2-cyano-6-mercapto-3-methoxybenzoate has shown promise in materials science. The unique electronic properties conferred by its functional groups make it an attractive candidate for the development of new materials with tailored optical and electronic properties. Research published in Advanced Materials highlighted the use of this compound as a precursor for the synthesis of conductive polymers and nanomaterials, which have potential applications in electronic devices, sensors, and energy storage systems.

The synthetic accessibility of Ethyl 2-cyano-6-mercapto-3-methoxybenzoate is another factor contributing to its growing popularity. Several efficient synthetic routes have been developed to produce this compound on a laboratory scale, including multistep sequences involving nucleophilic substitution, esterification, and cyclization reactions. These methods provide chemists with flexible options for large-scale production and functionalization of the molecule.

In conclusion, Ethyl 2-cyano-6-mercapto-3-methoxybenzoate (CAS No. 1807253-59-3) is a multifaceted organic compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique combination of functional groups—cyano, mercapto, and methoxy—endows it with valuable chemical properties that make it an attractive target for further research and development. As ongoing studies continue to uncover new uses for this compound, it is likely to play an increasingly important role in advancing various scientific fields.

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